

X-ray crystallography of 3,5-Diethylisoxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diethylisoxazole-4-carboxylic acid

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A Comparative Guide to the X-ray Crystallography of 3,5-Disubstituted Isoxazole-4-Carboxylic Acid Derivatives

This guide provides a comparative analysis of the crystallographic data of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives, with a specific focus on 5-Methylisoxazole-4-carboxylic acid as a representative compound due to the limited availability of data for **3,5-Diethylisoxazole-4-carboxylic acid**. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The spatial arrangement of substituents on the isoxazole ring, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide summarizes the crystallographic data of a key derivative and outlines the typical experimental protocols for its synthesis and crystallographic analysis.

Crystallographic Data Comparison

The following tables summarize the crystallographic data for 5-Methylisoxazole-4-carboxylic acid, a close structural analog of **3,5-Diethylisoxazole-4-carboxylic acid**. This data provides a

benchmark for comparing other derivatives within this class.

Table 1: Crystal Data and Structure Refinement for 5-Methylisoxazole-4-carboxylic acid.[\[1\]](#)

Parameter	Value
Empirical Formula	<chem>C5H5NO3</chem>
Formula Weight	127.10
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pnma
Unit Cell Dimensions	
a	7.2540 (15) Å
b	6.4700 (13) Å
c	12.273 (3) Å
α	90°
β	90°
γ	90°
Volume	576.0 (2) Å ³
Z	4
Density (calculated)	1.466 Mg/m ³
Absorption Coefficient	0.12 mm ⁻¹
F(000)	264
Data Collection	
Diffractometer	Enraf–Nonius CAD-4
Theta range for data collection	9 to 13°
Reflections collected	1096
Independent reflections	574 [R(int) = 0.042]

Refinement

Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	574 / 0 / 63
Goodness-of-fit on F ²	1.00
Final R indices [I>2sigma(I)]	R1 = 0.040, wR2 = 0.098
R indices (all data)	R1 = 0.051, wR2 = 0.103

Experimental Protocols

The following protocols are representative of the synthesis and single-crystal X-ray diffraction analysis for 3,5-disubstituted isoxazole-4-carboxylic acids.

Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids

This is a general two-step procedure involving the synthesis of an ethyl isoxazole-4-carboxylate followed by hydrolysis.

Step 1: Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylate.[\[2\]](#)

- Dissolve the appropriate β -enamino ester (1.00 mole), primary nitroalkane (1.29 mole), and triethylamine (400 ml) in chloroform (1 L) in a three-necked flask equipped with a dropping funnel and a gas inlet tube.
- Cool the flask in an ice bath under a nitrogen atmosphere.
- While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) from the dropping funnel over 3 hours.
- Remove the ice bath and continue stirring for an additional 15 hours at room temperature.
- Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).
- Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.

- Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Distill the product under vacuum to yield the pure ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

Step 2: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid.[3][4]

- React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid, such as 60% aqueous H_2SO_4 .
- Heat the reaction mixture to reflux for approximately 3.5 hours.
- Continuously remove the ethanol byproduct via distillation.
- Cool the reaction mixture and collect the precipitated 5-methylisoxazole-4-carboxylic acid by filtration.
- Wash the solid with water and dry to obtain the final product.

Single-Crystal X-ray Diffraction

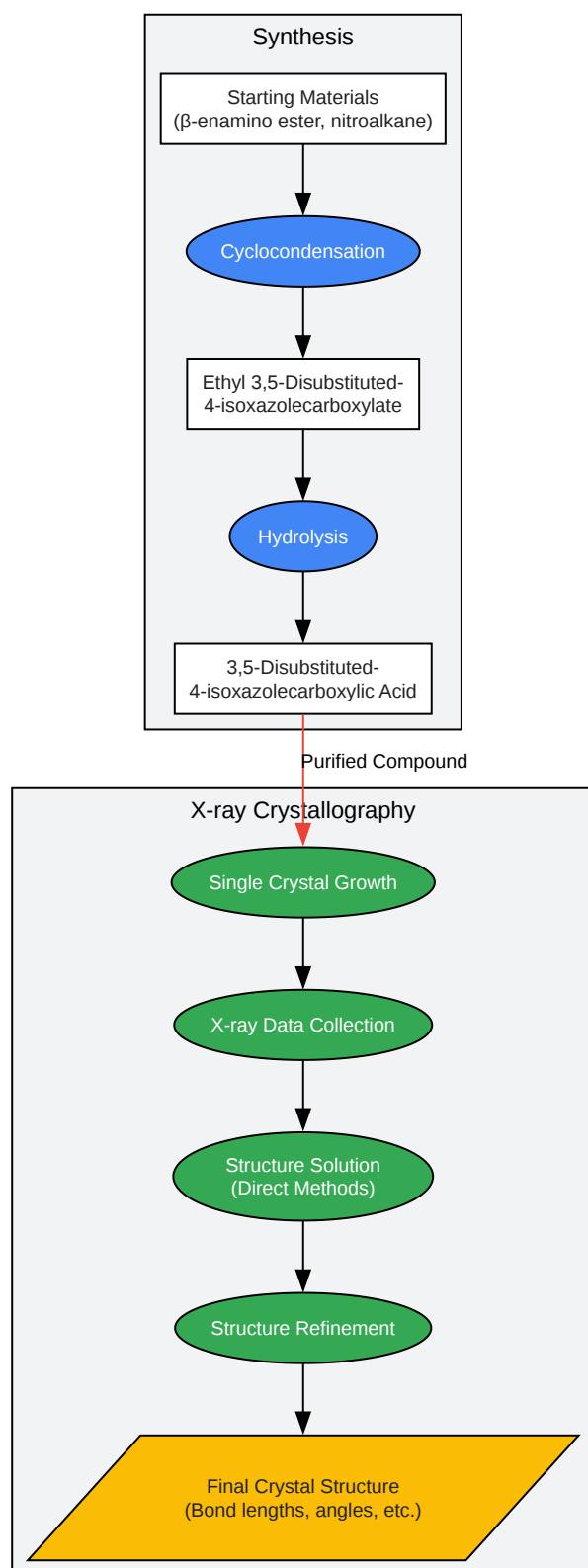
This protocol outlines the general procedure for obtaining and analyzing the crystal structure of a small organic molecule.[1][5][6][7]

- Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol).
- Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
- Data Collection:
 - Mount the crystal on the diffractometer (e.g., an Enraf–Nonius CAD-4 or similar).

- Collect diffraction data at a controlled temperature (e.g., 293 K) using a specific X-ray wavelength (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- Collect a series of diffraction images by rotating the crystal through a range of angles.
- Data Processing:
 - Integrate the raw diffraction data to obtain the intensities and positions of the reflections.
 - Apply corrections for factors such as polarization, Lorentz factor, and absorption.
 - Determine the unit cell parameters and the crystal's space group.
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model by full-matrix least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.
 - Locate and refine the positions of hydrogen atoms.
 - The final refined structure provides precise information on bond lengths, bond angles, and other geometric parameters.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow from the synthesis of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives to their crystallographic analysis.



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Caption: Synthesis and Crystallographic Analysis Workflow.

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